3,4-Dimethoxy-5-phenoxybenzaldehyde
Description
3,4-Dimethoxy-5-phenoxybenzaldehyde (CAS: Not explicitly provided; molecular formula: C₁₅H₁₄O₄) is a benzaldehyde derivative featuring methoxy groups at the 3- and 4-positions and a phenoxy substituent at the 5-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Its substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
CAS No. |
4664-59-9 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3,4-dimethoxy-5-phenoxybenzaldehyde |
InChI |
InChI=1S/C15H14O4/c1-17-13-8-11(10-16)9-14(15(13)18-2)19-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
AICDGSYRYLHFMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)OC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde, 3,4-dimethoxy-5-phenoxy- can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability of the production process .
Types of Reactions:
Oxidation: Benzaldehyde, 3,4-dimethoxy-5-phenoxy- can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The methoxy and phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: 3,4-Dimethoxy-5-phenoxybenzoic acid.
Reduction: 3,4-Dimethoxy-5-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzaldehyde, 3,4-dimethoxy-5-phenoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,4-dimethoxy-5-phenoxy- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3,4-Dimethoxy-5-phenoxybenzaldehyde and related compounds:
Key Observations:
Substituent Effects on Solubility: Phenoxy vs. Hydroxy Groups: The phenoxy group in 3,4-Dimethoxy-5-phenoxybenzaldehyde reduces water solubility compared to dihydroxy analogs (e.g., 3,4-Dihydroxybenzaldehyde), which exhibit high solubility due to hydrogen bonding . Fluorinated Substituents: 4-(Difluoromethoxy)-3-methoxybenzaldehyde’s difluoromethoxy group enhances lipophilicity and metabolic stability, making it suitable for agrochemical applications .
Reactivity and Applications: Methylthio vs. Phenoxy: The methylthio group in 3,4-Dimethoxy-5-(methylthio)benzaldehyde introduces nucleophilic sulfur, enabling thioether formation, whereas the phenoxy group in the target compound favors electrophilic aromatic substitution . Dihydroxy Derivatives: 3,4-Dihydroxybenzaldehyde’s hydroxyl groups facilitate antioxidant activity and metal chelation, contrasting with the methoxy groups in the target compound, which are electron-donating but less reactive .
Physicochemical and Pharmacokinetic Properties
| Property | 3,4-Dimethoxy-5-phenoxybenzaldehyde | 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 3,4-Dihydroxybenzaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | 258.27 | 188.13 | 138.12 |
| LogP (Predicted) | ~2.8 | ~1.9 | ~1.2 |
| Water Solubility | Low | Moderate | High |
| BBB Permeability | Moderate | Low | Low |
- Lipophilicity: The phenoxy group in the target compound increases LogP compared to dihydroxy analogs, suggesting better membrane permeability .
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